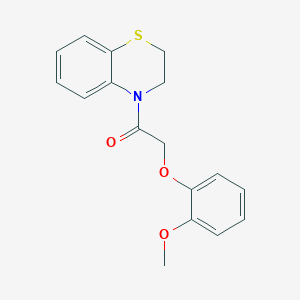![molecular formula C23H25N3O4 B12172141 (3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12172141.png)
(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the 1-methyl-1H-indole-3-carboxylic acid: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the intermediates: The final step involves the coupling of the 3,5-dimethoxyphenyl intermediate with the 1-methyl-1H-indole-3-carboxylic acid using a piperazine linker. This step typically requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of (3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3,5-dimethoxyphenyl)piperazine derivatives: These compounds share the piperazine and dimethoxyphenyl moieties but lack the indole structure.
Indole-3-carboxylic acid derivatives: These compounds share the indole structure but differ in the substituents on the carboxylic acid.
Uniqueness
(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is unique due to its combination of aromatic, indole, and piperazine structures, which confer distinct chemical and biological properties.
特性
分子式 |
C23H25N3O4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25N3O4/c1-24-15-20(19-6-4-5-7-21(19)24)23(28)26-10-8-25(9-11-26)22(27)16-12-17(29-2)14-18(13-16)30-3/h4-7,12-15H,8-11H2,1-3H3 |
InChIキー |
BYXBJRGETJUSBO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12172059.png)
methanone](/img/structure/B12172061.png)
![N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172088.png)
![N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12172094.png)


![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B12172108.png)
![(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172114.png)

methanone](/img/structure/B12172123.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B12172128.png)
![5-oxo-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12172135.png)
![1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12172137.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12172140.png)
